(2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl]prop-2-enenitrile
Description
The compound “(2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl]prop-2-enenitrile” is a nitrile-containing thiazole derivative with a Z-configuration prop-2-enenitrile backbone. Its structure features two distinct aromatic substituents:
- 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl: A thiazole ring substituted with a 3,4-dimethoxyphenyl group, contributing electron-donating methoxy groups that enhance solubility and influence electronic properties.
- 3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl: A phenyl group with a methoxy substituent and a 2-oxo-2-phenylethoxy side chain. The ketone group in the ethoxy chain may participate in hydrogen bonding or serve as a reactive site for further derivatization.
Properties
IUPAC Name |
(Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-methoxy-4-phenacyloxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O5S/c1-33-25-12-10-21(15-28(25)35-3)23-18-37-29(31-23)22(16-30)13-19-9-11-26(27(14-19)34-2)36-17-24(32)20-7-5-4-6-8-20/h4-15,18H,17H2,1-3H3/b22-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKGWVXOGTZCNB-XKZIYDEJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)OCC(=O)C4=CC=CC=C4)OC)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)OCC(=O)C4=CC=CC=C4)OC)/C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl]prop-2-enenitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a thiazole ring and multiple substituted phenyl groups, suggest diverse interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C29H24N2O5S |
| Molecular Weight | 512.6 g/mol |
| IUPAC Name | This compound |
| CAS Number | 477296-84-7 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiazole moiety is known for its role in enhancing the compound's affinity for biological targets. Specifically, the presence of electron-donating groups in the phenyl rings may facilitate interactions with target proteins involved in cancer and inflammation pathways.
Anticancer Activity
Research has indicated that compounds containing thiazole rings exhibit significant anticancer properties. For instance, studies have demonstrated that thiazole derivatives can inhibit the growth of several human cancer cell lines, including leukemia (HL-60), lung (A549), and breast cancer (MDA-MB-231) cell lines. The compound's structure suggests it may function similarly to other thiazole-containing compounds that have shown promising results in cytotoxicity assays with IC50 values ranging from low micromolar to sub-micromolar concentrations .
In Vivo Studies
In vivo evaluations using animal models have reported that compounds similar to this one exhibit reduced tumor growth and improved survival rates in treated subjects. For instance, a study involving zebrafish models demonstrated that specific thiazole derivatives led to decreased tumor size and enhanced apoptotic activity in cancer cells .
Toxicity Profile
While investigating the biological activity, it is essential to consider the toxicity profile of this compound. Preliminary toxicity assessments indicate that at certain concentrations, the compound exhibits minimal cytotoxic effects on normal cells while maintaining efficacy against cancerous cells .
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated the anticancer efficacy of a series of thiazole derivatives, including this compound. The results indicated significant inhibition of cell proliferation across multiple cancer cell lines with observed IC50 values suggesting potent activity .
- Zebrafish Model : Another study assessed the effects of this compound in a zebrafish model, revealing favorable outcomes such as reduced tumor development and improved survival rates compared to control groups .
Chemical Reactions Analysis
Thiazole Ring Formation
The 1,3-thiazole moiety is typically synthesized via Hantzsch thiazole synthesis , involving condensation of a thioamide with an α-haloketone . For this compound, the 4-(3,4-dimethoxyphenyl) substituent suggests the use of a pre-functionalized α-haloketone to introduce the dimethoxy aromatic group.
α,β-Unsaturated Nitrile Assembly
The propenenitrile backbone is formed via Claisen-Schmidt condensation between a nitrile-containing aldehyde and a ketone under acidic or basic conditions . Microwave-assisted synthesis, as seen in similar pyrazoline derivatives , may enhance reaction efficiency.
Aryl Ether Coupling
The 2-oxo-2-phenylethoxy group at the para position of the phenyl ring is introduced through nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling, using a phenol intermediate and a brominated acetophenone derivative .
Nitrile Group
The nitrile moiety can undergo:
-
Hydrolysis : In acidic or basic conditions, it converts to a carboxylic acid or amide, respectively .
-
Nucleophilic Addition : Reacts with Grignard reagents or organometallics to form ketones after hydrolysis.
α,β-Unsaturated System
The conjugated enenitrile system participates in:
-
Michael Additions : Nucleophiles (e.g., amines, thiols) attack the β-position.
-
Cycloadditions : Diels-Alder reactions with dienes to form six-membered rings.
Thiazole Ring
Electrophilic substitution occurs at the 5-position due to electron-donating methoxy groups. For example:
-
Nitration : Requires harsh conditions (HNO3/H2SO4) to introduce nitro groups .
-
Halogenation : Bromine or chlorine substitutes at the activated position.
Aryl Ether Linkage
The phenoxyacetophenone group is susceptible to:
-
Acidic Cleavage : Concentrated HBr or HI cleaves the ether bond, yielding phenol and acetophenone derivatives .
-
Oxidation : Ozonolysis or KMnO4 degrades the α-keto ether into carboxylic acids.
Stability Under Various Conditions
Catalytic and Electrochemical Behavior
-
Reduction : The α,β-unsaturated nitrile may undergo electrochemical reduction at potentials similar to nitroheterocycles (e.g., −500 mV for nitro group reduction) .
-
Catalytic Hydrogenation : The double bond in the propenenitrile system is selectively hydrogenated to a saturated nitrile using Pd/C or Raney Ni .
Comparative Reactivity Table
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula C₃₀H₂₅N₃O₅S.
Key Observations:
Substituent Impact on Lipophilicity :
- The target compound’s 3,4-dimethoxyphenyl and 2-oxo-2-phenylethoxy groups increase lipophilicity compared to the ethoxy-containing analog in . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- The benzyloxy group in provides moderate lipophilicity, while the sulfonamido group in introduces polarity.
The ketone in the ethoxy chain (target compound) contrasts with the isoindole-dione in , which has stronger electron-withdrawing properties.
Molecular Weight and Drug-Likeness :
- The target compound (~535.6 g/mol) exceeds the typical threshold for oral bioavailability (500 g/mol), unlike the lower-weight analog in . This may limit its pharmacokinetic profile unless optimized.
Q & A
Q. What are the common synthetic routes for preparing (2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl]prop-2-enenitrile?
The compound’s synthesis typically involves a multi-step approach:
Thiazole ring formation : Condensation of 3,4-dimethoxyphenyl-substituted thioamides with α-bromo ketones or aldehydes under basic conditions .
Prop-2-enenitrile assembly : A Knoevenagel condensation between the thiazole aldehyde and a nitrile-containing arylacetate derivative, facilitated by catalytic bases like piperidine .
Functionalization of the phenyl group : Introduction of the 2-oxo-2-phenylethoxy moiety via nucleophilic substitution or Mitsunobu reaction .
Key intermediates should be purified via column chromatography, and stereochemical control (Z-configuration) confirmed by NOESY NMR .
Q. Which spectroscopic methods are critical for confirming the structure and purity of this compound?
- NMR (1H/13C) : Assign methoxy (δ 3.7–3.9 ppm), thiazole protons (δ 7.2–8.1 ppm), and nitrile carbon (δ ~115 ppm). Z-configuration is confirmed by coupling constants (J = 10–12 Hz for trans-olefinic protons) .
- HRMS : Validate molecular ion [M+H]+ with <2 ppm error.
- CHNS analysis : Confirm elemental composition (e.g., %N for nitrile and thiazole groups) .
- IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (ketone C=O) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the Z-isomer during the Knoevenagel step?
- Design of Experiments (DoE) : Systematically vary temperature, solvent polarity (e.g., DMF vs. THF), and base concentration to maximize Z-selectivity .
- Catalytic additives : Use Lewis acids (e.g., ZnCl₂) to stabilize the transition state favoring the Z-configuration .
- In-situ monitoring : Employ flow chemistry with real-time UV/Vis or IR to track intermediate formation and adjust parameters dynamically .
Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact the compound’s bioactivity?
- Comparative SAR studies : Synthesize analogs with varying substituents (e.g., 3,4-diethoxy instead of dimethoxy) and evaluate activity in target assays (e.g., kinase inhibition).
- Solubility analysis : Measure logP values (HPLC) to correlate methoxy/ethoxy groups with membrane permeability .
- Crystallography : Compare X-ray structures to identify key hydrogen bonds or steric effects influenced by substituents .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations)?
- Multi-technique validation : Cross-check NMR with X-ray crystallography (if crystals are obtainable) or DFT-calculated chemical shifts .
- Dynamic effects : Consider rotational barriers (e.g., hindered aryl-ether bonds) that may cause splitting or broadening in NMR spectra .
- Impurity profiling : Use LC-MS to detect byproducts (e.g., E-isomer or hydrolyzed nitrile) that might interfere with assignments .
Methodological Guidance
Q. What strategies are recommended for scaling up the synthesis while maintaining stereochemical integrity?
- Continuous flow systems : Mitigate exothermic risks during thiazole formation by using microreactors with precise temperature control .
- Chiral auxiliaries : Introduce temporary directing groups (e.g., Evans oxazolidinones) to enforce Z-selectivity during Knoevenagel condensation .
- In-process analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of critical intermediates .
Q. How can researchers validate the compound’s stability under physiological conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
